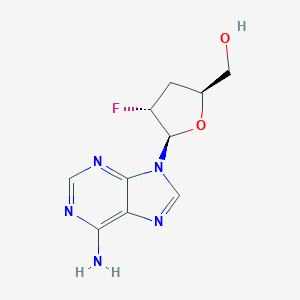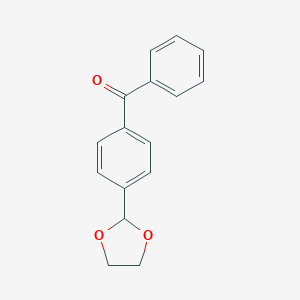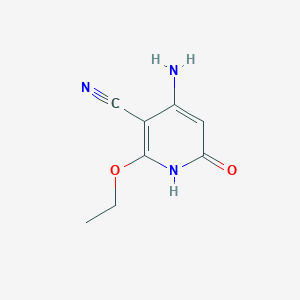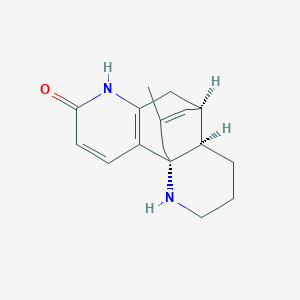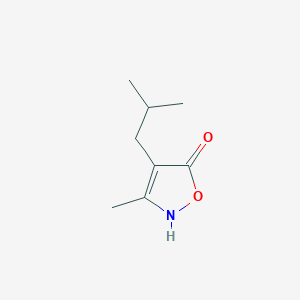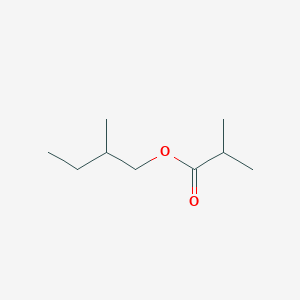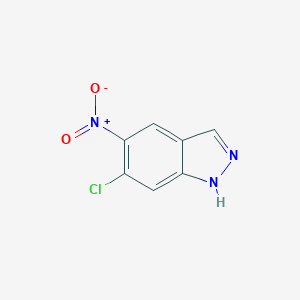![molecular formula C9H14O2 B026053 2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- CAS No. 19893-77-7](/img/structure/B26053.png)
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- is a bicyclic organic compound that belongs to the family of ketones. It is also known as camphor or 2-bornanone. Camphor has been used for centuries in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, camphor has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of camphor is not fully understood. However, it is believed that camphor exerts its effects by interacting with various receptors and ion channels in the body. Camphor has been found to activate the transient receptor potential cation channel subfamily V member 3 (TRPV3) and the cold and menthol receptor 1 (CMR1) channels, which are involved in the perception of heat and cold sensations.
生化学的および生理学的効果
Camphor has been found to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antispasmodic properties. Camphor has also been found to have antioxidant and antimicrobial properties. In addition, camphor has been shown to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.
実験室実験の利点と制限
Camphor has several advantages for use in lab experiments. It is readily available and inexpensive. Camphor is also stable and relatively non-toxic. However, camphor has some limitations for use in lab experiments. It has a strong odor, which can interfere with other experiments. Camphor is also volatile and can evaporate quickly, making it difficult to control the concentration.
将来の方向性
There are several future directions for research on camphor. One area of interest is the development of new methods for the synthesis of camphor. Another area of interest is the investigation of the potential applications of camphor in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Furthermore, the development of new formulations and delivery systems for camphor could enhance its therapeutic potential. Finally, the investigation of the mechanism of action of camphor could lead to the discovery of new targets for drug development.
合成法
Camphor can be synthesized by the oxidation of borneol using various oxidizing agents such as sodium hypochlorite, potassium permanganate, or chromic acid. The most commonly used method for the synthesis of camphor is the oxidation of (+)-borneol using sodium hypochlorite.
科学的研究の応用
Camphor has been extensively studied for its various applications in scientific research. It has been found to have antimicrobial, antifungal, and insecticidal properties. Camphor has also been used as a flavoring agent in food and beverages. In addition, camphor has been used as a fragrance in cosmetics and personal care products.
特性
CAS番号 |
19893-77-7 |
|---|---|
製品名 |
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
1,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)11-7(6)10/h6H,4-5H2,1-3H3 |
InChIキー |
SQRDEVDPDGSBGC-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(OC2=O)C)C |
正規SMILES |
CC1(C2CCC1(OC2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



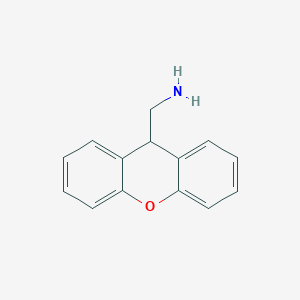
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
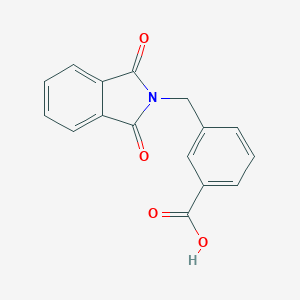
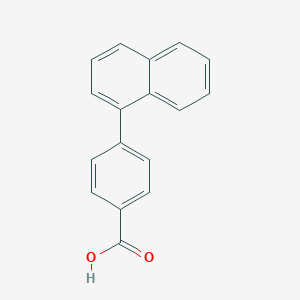
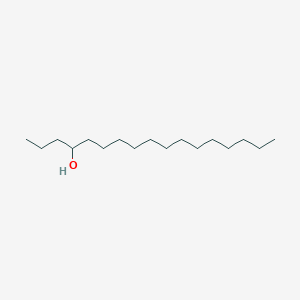
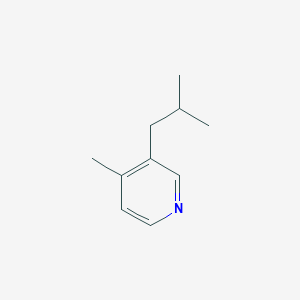
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
